2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one

Description

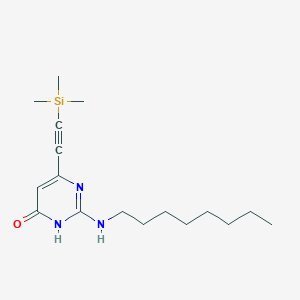

2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an octylamino group and a trimethylsilyl-ethynyl group attached to the pyrimidinone core

Properties

CAS No. |

865366-48-9 |

|---|---|

Molecular Formula |

C17H29N3OSi |

Molecular Weight |

319.5 g/mol |

IUPAC Name |

2-(octylamino)-4-(2-trimethylsilylethynyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H29N3OSi/c1-5-6-7-8-9-10-12-18-17-19-15(14-16(21)20-17)11-13-22(2,3)4/h14H,5-10,12H2,1-4H3,(H2,18,19,20,21) |

InChI Key |

XXKGKIHPILMAKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=NC(=CC(=O)N1)C#C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

Introduction of the Octylamino Group: The octylamino group can be introduced via nucleophilic substitution, where an octylamine reacts with a halogenated pyrimidinone intermediate.

Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached using a Sonogashira coupling reaction, where a trimethylsilyl-acetylene reacts with a halogenated pyrimidinone intermediate in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed to modify the pyrimidinone core or the attached groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenated intermediates and nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

2-(Octylamino)-6-ethynylpyrimidin-4(1H)-one: Lacks the trimethylsilyl group, which may affect its reactivity and solubility.

2-(Octylamino)-4(1H)-pyrimidinone:

Uniqueness

2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is unique due to the presence of both the octylamino and trimethylsilyl-ethynyl groups. These groups confer specific chemical properties, such as increased lipophilicity and potential for further functionalization, making it a versatile compound for various research applications.

Biological Activity

2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may contribute to its diverse biological effects, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

- IUPAC Name : 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one

- Molecular Formula : C_{15}H_{24}N_2OSi

- Molecular Weight : 288.44 g/mol

Biological Activity Overview

Research indicates that 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties against various bacterial strains.

- Antifungal Properties : The compound has shown efficacy against certain fungal pathogens, indicating its potential use in treating fungal infections.

- Anticancer Activity : Investigations into the anticancer effects of this compound are ongoing, with early results suggesting possible cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study conducted on derivatives of pyrimidines, including 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one, evaluated their antimicrobial properties against a range of bacterial and fungal strains. The minimal inhibitory concentration (MIC) values were determined using standard protocols, revealing that the compound exhibited a broad spectrum of activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

| Pseudomonas aeruginosa | 256 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is notable for its clinical relevance as a multidrug-resistant pathogen .

Antifungal Activity

In vitro studies have demonstrated that 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one has antifungal activity against Candida species. The compound's ability to disrupt fungal cell membranes may contribute to its efficacy.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 128 |

| Candida glabrata | 256 |

This suggests potential applications in treating candidiasis and other fungal infections .

Anticancer Potential

Research into the anticancer properties of this compound is still in preliminary stages. However, virtual screening and structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including our compound of interest. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for further development .

- Case Study on Antifungal Activity : Another study focused on the antifungal properties of pyrimidine derivatives, confirming that compounds similar to 2-(Octylamino)-6-((trimethylsilyl)ethynyl)pyrimidin-4(1H)-one exhibited significant antifungal activity against resistant strains of Candida .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.